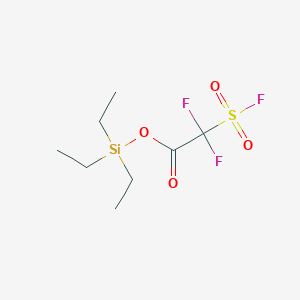
Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is a chemical compound known for its utility in various synthetic applications. It is a fluoroalkylation agent, which means it can introduce fluoroalkyl groups into other molecules. This compound is particularly valuable in the preparation of difluorocyclopropenes and difluorocarbene reagents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate typically involves the reaction of 2,2-difluoro-2-(fluorosulfonyl)acetic acid with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature and pressure, as well as the use of high-purity reagents to minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the triethylsilyl group is replaced by other nucleophiles.
Elimination Reactions: The compound can undergo elimination reactions to form difluorocyclopropenes.
Hydrolysis: It reacts with water to form 2,2-difluoro-2-(fluorosulfonyl)acetic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Bases: Triethylamine is often used as a base in these reactions.
Solvents: Anhydrous solvents such as ether and toluene are commonly used.
Major Products
Difluorocyclopropenes: Formed through elimination reactions.
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Formed through hydrolysis.
Wissenschaftliche Forschungsanwendungen
Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of difluorocyclopropenes and difluorocarbene reagents.
Biology: Employed in the modification of biomolecules to introduce fluoroalkyl groups, which can enhance their stability and activity.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate involves the formation of reactive intermediates such as difluorocarbene. These intermediates can then participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- Ethyl trifluoromethanesulfonate
Uniqueness
Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is unique due to its ability to introduce fluoroalkyl groups into molecules efficiently. Its reactivity and the stability of the resulting products make it a valuable reagent in synthetic chemistry .
Eigenschaften
IUPAC Name |
triethylsilyl 2,2-difluoro-2-fluorosulfonylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3O4SSi/c1-4-17(5-2,6-3)15-7(12)8(9,10)16(11,13)14/h4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAYXLBAABNCCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC(=O)C(F)(F)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3O4SSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463859 |
Source


|
| Record name | Triethylsilyl difluoro(fluorosulfonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757203-27-3 |
Source


|
| Record name | Triethylsilyl difluoro(fluorosulfonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
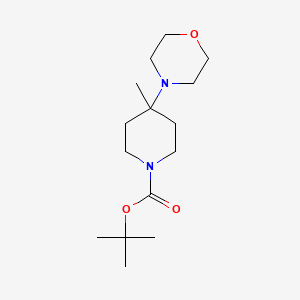
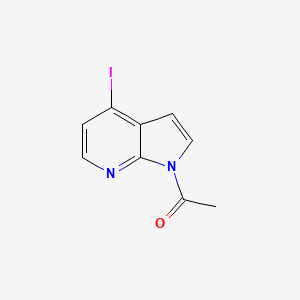
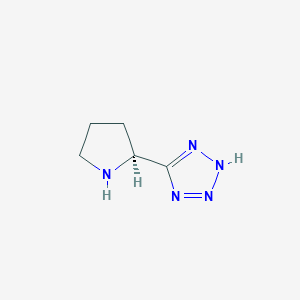
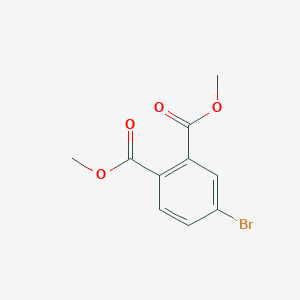
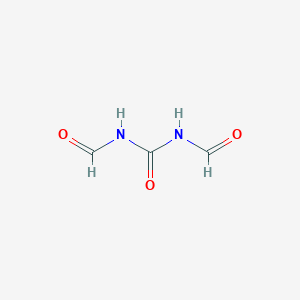
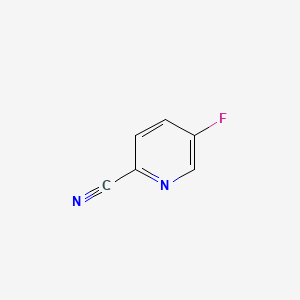
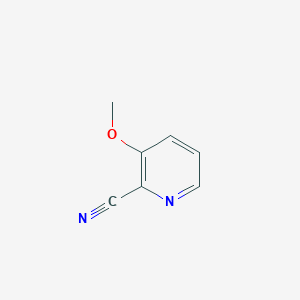
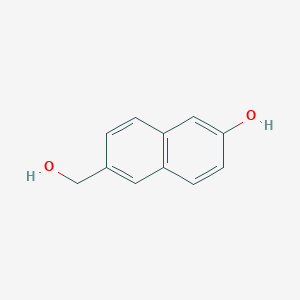
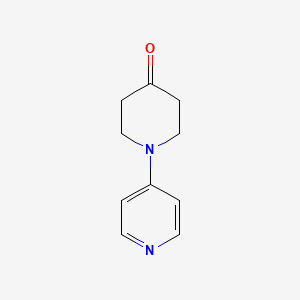
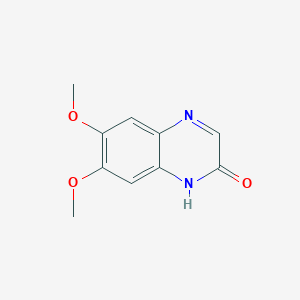

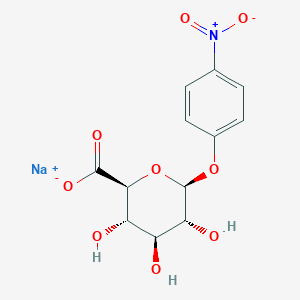

![Imidazo[1,2-a]pyridin-6-amine](/img/structure/B1312656.png)
